molecular formula C14H17N3O2S2 B492668 N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide CAS No. 667913-19-1

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

Cat. No.: B492668
CAS No.: 667913-19-1
M. Wt: 323.4g/mol
InChI Key: KFKRUVJHCLMZIC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is an organic compound that belongs to the class of amides. It features a thiadiazole ring, which is known for its diverse biological activities, and an ethoxyphenyl group, which can influence the compound’s solubility and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring:

    • Starting with a precursor such as 5-methyl-1,3,4-thiadiazole-2-thiol, the thiadiazole ring is formed through cyclization reactions involving appropriate reagents and conditions.
  • Attachment of the Sulfanyl Group:

    • The thiadiazole ring is then functionalized with a sulfanyl group, often using thiolating agents under controlled conditions.
  • Amide Bond Formation:

    • The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with 4-ethoxyphenylpropanoic acid or its derivatives in the presence of coupling agents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Electrophiles like halogens (e.g., bromine) in the presence of catalysts such as iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the ethoxyphenyl group.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiadiazole ring.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in studies exploring enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The compound’s mechanism of action often involves interaction with biological macromolecules:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication and transcription.

The thiadiazole ring can interact with metal ions in enzymes, leading to inhibition, while the amide group can form hydrogen bonds with biological targets, enhancing binding affinity.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
  • N-(4-chlorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

Comparison:

  • N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is unique due to the ethoxy group, which can influence its solubility and reactivity compared to methoxy or chloro derivatives.
  • The presence of the ethoxy group may also affect the compound’s biological activity, potentially enhancing its interaction with hydrophobic sites in biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

  • Chemical Formula : C13H15N3O2S2
  • CAS Number : 303090-82-6

This compound features a thiadiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of compounds related to this compound.

CompoundCell Line TestedIC50 Value (µg/mL)Reference
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (skin cancer)4.27
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA (breast cancer)9.0
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-acetamidePC3 (prostate cancer)22.19 ± 2.1

The anticancer activity is attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been reported to inhibit the growth of lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines effectively .

Antimicrobial Activity

Apart from anticancer properties, the compound has demonstrated antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit bacterial growth effectively. A notable study revealed that derivatives exhibited strong inhibitory effects against various bacterial strains:

CompoundBacterial Strain TestedEC50 Value (µg/mL)Reference
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas axonopodis pv. citri22
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas oryzae pv. oryzicola15

These findings suggest that the compound may serve as a lead structure for developing novel antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Cytotoxic Properties : A comprehensive review indicated that many thiadiazole derivatives showed significant suppressive activity against human cancer cell lines. For example, compounds with specific substituents on the phenyl ring displayed enhanced cytotoxicity .
  • Structure–Activity Relationship : Research has emphasized the importance of substituents on the thiadiazole ring in determining biological activity. Variations in these substituents can lead to significant differences in potency against various cancers .
  • In Vivo Studies : Some studies have progressed from in vitro evaluations to in vivo models to assess the therapeutic potential of these compounds further. These studies are crucial for understanding pharmacokinetics and therapeutic efficacy in living organisms.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-3-19-12-6-4-11(5-7-12)15-13(18)8-9-20-14-17-16-10(2)21-14/h4-7H,3,8-9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKRUVJHCLMZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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